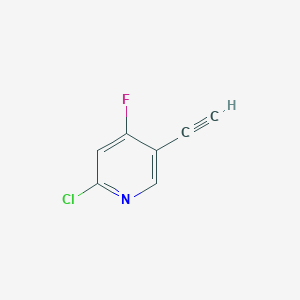
(S)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or applicable
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” involves a multi-step process that includes the following steps:
Initial Reaction: The starting materials, typically organic compounds, undergo a condensation reaction under acidic conditions to form an intermediate.
Intermediate Formation: The intermediate is then subjected to a series of purification steps, including recrystallization and chromatography, to isolate the desired product.
Final Step: The purified intermediate undergoes a final reaction, such as a cyclization or oxidation, to yield the compound “N/A”.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
The compound “N/A” undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate, “N/A” is converted into its corresponding oxide.
Reduction: Using reducing agents such as lithium aluminum hydride, “N/A” can be reduced to its corresponding alcohol.
Substitution: “N/A” undergoes nucleophilic substitution reactions with halides to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxides of “N/A”.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
The compound “N/A” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism by which “N/A” exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding initiates a cascade of biochemical reactions that lead to the desired outcome. The pathways involved include signal transduction and gene expression regulation.
Propiedades
Fórmula molecular |
C7H8Cl3F3N2 |
|---|---|
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
(1S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;dihydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.2ClH/c8-4-2-1-3-13-5(4)6(12)7(9,10)11;;/h1-3,6H,12H2;2*1H/t6-;;/m0../s1 |
Clave InChI |
IMFZJPKUUKKHJF-ILKKLZGPSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)[C@@H](C(F)(F)F)N)Cl.Cl.Cl |
SMILES canónico |
C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


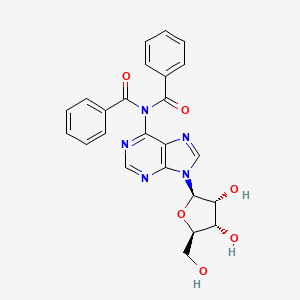
![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
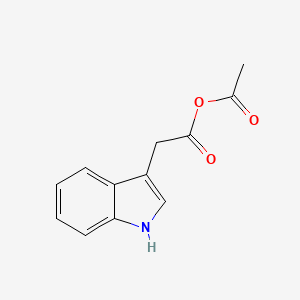
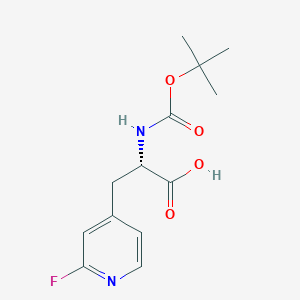

![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
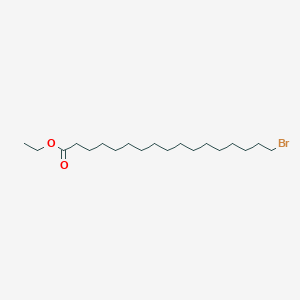
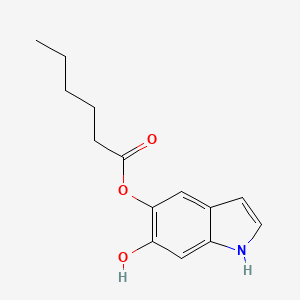
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
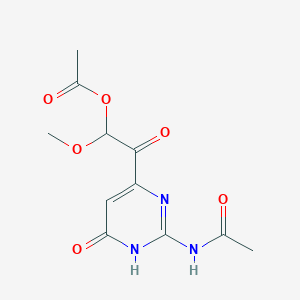
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
